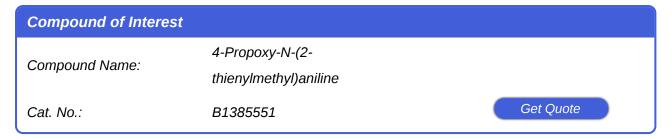


An In-depth Technical Guide to 4-Propoxy-N-(2-thienylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of **4-Propoxy-N-(2-thienylmethyl)aniline**, including its chemical identifiers, synthesis, and reported biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers and Properties

4-Propoxy-N-(2-thienylmethyl)aniline is a chemical compound with the molecular formula C₁₄H₁₇NOS.[1] It is systematically named 4-propoxy-N-(thiophen-2-ylmethyl)aniline.[1] The key identifiers and properties of this compound are summarized in the table below.

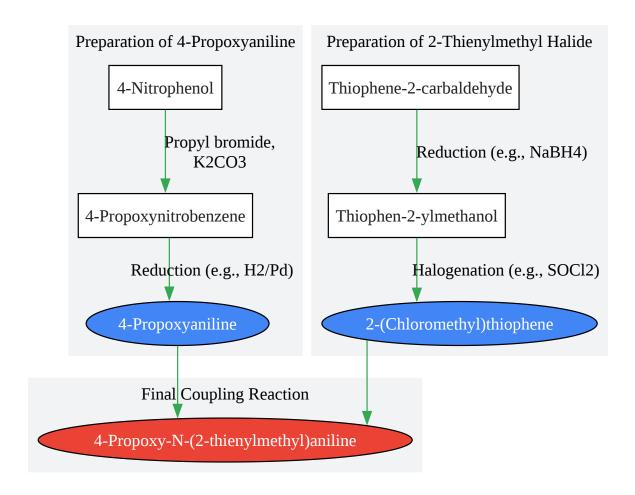
Identifier/Property	Value
CAS Number	1040688-52-5
Molecular Formula	C14H17NOS[1]
Molecular Weight	247.36 g/mol
IUPAC Name	4-propoxy-N-(thiophen-2-ylmethyl)aniline[1]
InChI Key	KPEUMRKEXBPOPG-UHFFFAOYSA-N
SMILES	CCCOC1=CC=C(C=C1)NCC2=CC=CS2[1]



Synthesis

The synthesis of **4-Propoxy-N-(2-thienylmethyl)aniline** can be conceptualized as a multi-step process involving the preparation of key intermediates followed by their coupling. While a detailed, peer-reviewed protocol for this specific molecule is not readily available in the public domain, a plausible synthetic route can be inferred from standard organic chemistry principles and literature on related compounds.

A potential synthetic workflow is outlined below. This diagram illustrates the logical progression from starting materials to the final product.



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Caption: Plausible synthetic workflow for **4-Propoxy-N-(2-thienylmethyl)aniline**.



Experimental Protocol: General Synthesis of N-Arylmethyl-Aniline Derivatives

The following is a generalized protocol for the N-alkylation of an aniline derivative, which could be adapted for the synthesis of the title compound.

- Dissolution of Aniline: In a round-bottom flask, dissolve one equivalent of the aniline derivative (e.g., 4-propoxyaniline) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- Addition of Base: Add 1.5 to 2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. Stir the mixture at room temperature for 15-30 minutes.
- Addition of Alkylating Agent: Slowly add 1.1 to 1.3 equivalents of the thienylmethyl halide (e.g., 2-(chloromethyl)thiophene) to the reaction mixture.
- Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Biological Activities and Potential Applications

Preliminary data suggests that **4-Propoxy-N-(2-thienylmethyl)aniline** possesses both antimicrobial and anticancer properties, making it a compound of interest for further investigation in drug discovery.



Antimicrobial Activity

Aniline and thiophene moieties are present in various compounds with known antimicrobial effects. The mechanism of action for such compounds is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.[2]

Biological Activity Data	
Test Organism	Staphylococcus aureus
Result	Minimum Inhibitory Concentration (MIC) of 32 μg/mL

Anticancer Activity

Derivatives of aniline and thiophene have been investigated for their potential as anticancer agents. Research indicates that some of these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. While specific IC₅₀ values for **4-Propoxy-N-(2-thienylmethyl)aniline** are not widely published, it has been noted to exhibit anti-proliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma) cells. The mechanism is suggested to involve the induction of apoptosis.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activities of novel chemical entities like **4-Propoxy-N-(2-thienylmethyl)aniline**.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

 Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.



- Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
- Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, or C6) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
 The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[3][4][5]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

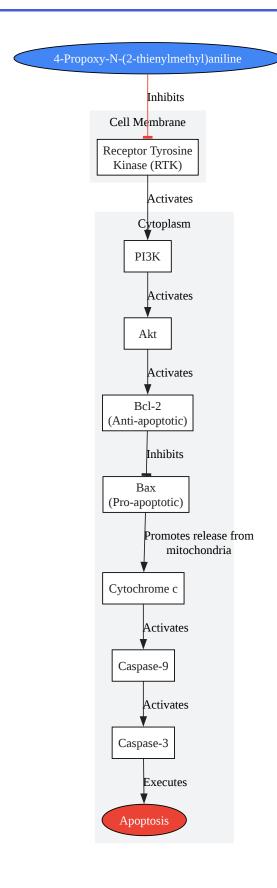


- Cell Treatment: Treat cells with the test compound at a concentration around its IC₅₀ value for a specified time.
- Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[1][6][7][8]

Hypothetical Signaling Pathway

Based on the reported activities of similar aniline and thiophene-containing compounds, which have been shown to target receptor tyrosine kinases or components of the apoptotic machinery, a hypothetical signaling pathway for the anticancer activity of **4-Propoxy-N-(2-thienylmethyl)aniline** is proposed. This diagram illustrates a potential mechanism involving the inhibition of a receptor tyrosine kinase (RTK), leading to the induction of apoptosis.





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Caption: Hypothetical signaling pathway for the anticancer activity of **4-Propoxy-N-(2-thienylmethyl)**aniline.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Propoxy-N-(2-thienylmethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1385551#4-propoxy-n-2-thienylmethyl-aniline-cas-number-and-identifiers]

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